5-Amino-3-bromo-1-(methoxymethyl)-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-3-bromo-1-(methoxymethyl)-1,2-dihydropyridin-2-one is an organic compound that belongs to the class of pyridinones This compound is characterized by the presence of an amino group, a bromine atom, and a methoxymethyl group attached to the pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-1-(methoxymethyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-bromo-1-(methoxymethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridinones .
Scientific Research Applications
5-Amino-3-bromo-1-(methoxymethyl)-1,2-dihydropyridin-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-3-bromo-1-(methoxymethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-Amino-3-bromo-1-(methoxymethyl)-4-methylpyridin-2-one
- 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile
Uniqueness
What sets 5-Amino-3-bromo-1-(methoxymethyl)-1,2-dihydropyridin-2-one apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic and research applications .
Properties
Molecular Formula |
C7H9BrN2O2 |
---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
5-amino-3-bromo-1-(methoxymethyl)pyridin-2-one |
InChI |
InChI=1S/C7H9BrN2O2/c1-12-4-10-3-5(9)2-6(8)7(10)11/h2-3H,4,9H2,1H3 |
InChI Key |
PNIZLLXUHOPHQJ-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C=C(C=C(C1=O)Br)N |
Origin of Product |
United States |
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